Product packaging for 2,3,5-Trimethoxyamphetamine(Cat. No.:CAS No. 23693-14-3)

2,3,5-Trimethoxyamphetamine

Cat. No.: B12773299
CAS No.: 23693-14-3
M. Wt: 225.28 g/mol
InChI Key: MJIBJXKJBRLSQA-UHFFFAOYSA-N
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Description

Historical Context of Trimethoxyamphetamine Isomers in Chemical Neuroscience

The exploration of trimethoxyamphetamine isomers is rooted in the broader history of phenethylamine (B48288) research. These compounds are structural analogs of mescaline, a naturally occurring psychedelic phenethylamine. bionity.com The first synthesis of a TMA isomer, 3,4,5-TMA, was accomplished in 1947, marking a significant step in the systematic modification of the mescaline structure to understand structure-activity relationships.

The subsequent synthesis and evaluation of the other TMA isomers, including 2,3,5-TMA, were largely driven by the work of chemist Alexander Shulgin. bionity.com This research aimed to systematically explore how the positional arrangement of the three methoxy (B1213986) groups on the amphetamine backbone influences psychoactive effects. frontiersin.org The study of these isomers has contributed to the field of chemical neuroscience by providing insights into the structural requirements for interaction with serotonin (B10506) receptors, particularly the 5-HT₂A subtype, which is a key target for many psychedelic compounds. frontiersin.orgbiomolther.org

Positional Isomerism within the Trimethoxyamphetamine Class

The trimethoxyamphetamine class consists of six positional isomers, each with the same chemical formula (C₁₂H₁₉NO₃) and molecular weight (225.28 g/mol ), but differing in the substitution pattern of the three methoxy groups on the phenyl ring. bionity.comnih.gov This seemingly subtle structural difference leads to significant variations in their pharmacological properties.

The six isomers are:

3,4,5-Trimethoxyamphetamine (TMA) nih.gov

2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) wikipedia.org

2,3,4-Trimethoxyamphetamine (TMA-3)

2,3,5-Trimethoxyamphetamine (TMA-4)

2,3,6-Trimethoxyamphetamine (TMA-5)

2,4,6-Trimethoxyamphetamine (TMA-6)

The discrimination and identification of these isomers are crucial in forensic and analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) is a key technique used for this purpose. nih.gov While the mass spectra of the underivatized TMAs can be similar, derivatization with agents like trifluoroacetyl (TFA) anhydride (B1165640) allows for their unequivocal identification based on the differing fragmentation patterns.

Table 1: Positional Isomers of Trimethoxyamphetamine

Compound NameAbbreviationCAS Number
1-(3,4,5-trimethoxyphenyl)propan-2-amineTMA1082-88-8
1-(2,4,5-trimethoxyphenyl)propan-2-amineTMA-21083-09-6
1-(2,3,4-trimethoxyphenyl)propan-2-amineTMA-323693-13-2
1-(2,3,5-trimethoxyphenyl)propan-2-amineTMA-423693-14-3
1-(2,3,6-trimethoxyphenyl)propan-2-amineTMA-52050-07-9
1-(2,4,6-trimethoxyphenyl)propan-2-amineTMA-615402-84-3

Significance of this compound in Preclinical Investigations

The primary significance of 2,3,5-TMA in preclinical research lies in its role as a tool for understanding structure-activity relationships within the TMA class. By comparing the pharmacological profiles of all six isomers, researchers can elucidate the impact of methoxy group positioning on receptor binding affinity and functional activity.

While 2,4,5-TMA is recognized as the most potent of the six isomers, and 3,4,5-TMA is a well-characterized psychedelic, the other isomers, including 2,3,5-TMA, generally exhibit lower potency. Preclinical studies, often involving in vitro receptor binding assays and in vivo animal models, have helped to map these differences. For instance, research has explored the interaction of these compounds with various serotonin (5-HT) receptor subtypes, which are implicated in the mechanism of action of psychedelic drugs. frontiersin.orgnih.gov

The synthesis of authentic standards of all six TMA isomers, including 2,3,5-TMA, has been crucial for developing reliable analytical methods for their discrimination. This is of particular importance in forensic toxicology, where the ability to distinguish between controlled and uncontrolled isomers is essential. nih.gov

Table 2: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name1-(2,3,5-trimethoxyphenyl)propan-2-amine
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
CAS Number23693-14-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO3 B12773299 2,3,5-Trimethoxyamphetamine CAS No. 23693-14-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23693-14-3

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(2,3,5-trimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-8H,5,13H2,1-4H3

InChI Key

MJIBJXKJBRLSQA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC(=C1)OC)OC)OC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Trimethoxyamphetamines

Historical and Contemporary Synthesis Pathways for Trimethoxyamphetamine Isomers

The primary route for synthesizing amphetamines, including the trimethoxy-substituted analogues, often involves the formation and subsequent reduction of a nitroalkene intermediate. This two-step process is a cornerstone in the preparation of these molecules.

Nitroalkene Formation and Reduction Routes

The synthesis of amphetamines from a corresponding benzaldehyde (B42025) is a well-documented process in organic chemistry. wikipedia.org The initial step is a Henry condensation (also known as a nitroaldol reaction), where the benzaldehyde reacts with a nitroalkane, such as nitroethane, in the presence of a base to form a β-nitro alcohol. wikipedia.org This intermediate is then typically dehydrated to yield the corresponding nitropropene. For the synthesis of 2,3,5-TMA, the precursor would be 2,3,5-trimethoxybenzaldehyde. This would be condensed with nitroethane to form 1-(2,3,5-trimethoxyphenyl)-2-nitropropene.

Precursor Chemistry and Reaction Optimization

The Henry reaction itself can be optimized to improve yields and purity. Factors such as the choice of base, solvent, and reaction temperature can significantly impact the outcome. While a variety of bases can catalyze the reaction, including alkali metal hydroxides and organic amines, their selection can influence the rate of reaction and the formation of byproducts. wikipedia.org For some substituted benzaldehydes, the condensation with nitromethane (B149229) can be challenging, necessitating experimentation with different catalysts and reaction times to achieve optimal results. reddit.com

Derivatization Strategies for Structural Modification in Research

The derivatization of amphetamines is a common practice in analytical chemistry to improve their chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Acylation of the primary amine group is a frequently employed strategy. nih.gov

Common derivatizing agents include fluorinated anhydrides such as:

Trifluoroacetic anhydride (B1165640) (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA)

These reagents react with the amine functionality of 2,3,5-TMA to form stable, volatile derivatives with characteristic mass spectral fragmentation patterns, aiding in their identification and quantification in complex matrices. nih.gov While studies specifically detailing the derivatization of 2,3,5-TMA are not prevalent, the general principles of amphetamine derivatization are directly applicable. The choice of derivatizing agent can be optimized to achieve the best sensitivity and chromatographic resolution for a particular analytical method. nih.gov

Chemical Reactivity and Stability Considerations for Analytical Standards

The chemical reactivity of 2,3,5-TMA is primarily associated with its amine and methoxy (B1213986) functional groups. The aromatic ring can undergo electrophilic substitution, and the amine group can participate in various reactions, including salt formation and oxidation.

For use as an analytical standard, the stability of the compound under various storage conditions is of paramount importance. The hydrochloride salt of 2,3,5-Trimethoxyamphetamine is available as a crystalline solid. caymanchem.com According to one supplier, this analytical reference standard has a stability of at least five years when stored at -20°C. caymanchem.com

Preclinical Pharmacological Investigations of 2,3,5 Trimethoxyamphetamine

Receptor Binding and Activation Profiles

The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological profile. For amphetamine derivatives, the primary targets of interest are typically within the serotonergic, adrenergic, and dopaminergic systems. However, specific quantitative data for 2,3,5-Trimethoxyamphetamine is largely absent from peer-reviewed scientific literature.

Adrenergic receptors are often implicated in the stimulant effects of amphetamine-class compounds. Preclinical studies on related substances investigate binding and functional activity at α1 and α2 adrenergic subtypes. nih.govfrontiersin.org However, to date, there are no published studies that specifically report the binding affinities or functional effects of this compound at these adrenergic receptors.

The dopaminergic system, particularly the D2 receptor, is another key target for assessing the pharmacological profile of amphetamines. frontiersin.org These interactions can relate to a compound's stimulant and reinforcing properties. As with other receptor systems, specific preclinical data quantifying the interaction of this compound with the D2 receptor or other dopamine (B1211576) receptor subtypes have not been reported in the scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that binds to many amphetamine-like substances and is known to modulate monoaminergic neurotransmission. nih.gov Its activation can influence the effects of other stimulants. nih.gov Studies have characterized the TAAR1 activity of isomers like 3,4,5-TMA, but similar investigations for this compound have not been published, leaving its activity at this receptor unknown. wikipedia.org

Interactive Data Table: Receptor Binding & Activation Profile for this compound

The following table summarizes the available preclinical data.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax)
5-HT2A No data availableNo data availableNo data available
5-HT1A No data availableNo data availableNo data available
5-HT2B No data availableNo data availableNo data available
5-HT2C No data availableNo data availableNo data available
α1 Adrenergic No data availableNo data availableNo data available
α2 Adrenergic No data availableNo data availableNo data available
D2 Dopamine No data availableNo data availableNo data available
TAAR1 No data availableNo data availableNo data available

Monoamine Transporter Modulation Studies

Beyond direct receptor binding, many amphetamines exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of serotonin (B10506), dopamine, and norepinephrine (B1679862) from the synapse.

The Dopamine Transporter (DAT) is a primary target for many stimulant drugs. nih.gov Interaction with DAT can inhibit dopamine reuptake or even reverse its action, leading to an increase in extracellular dopamine levels. While the effects of many amphetamines on DAT are well-documented, specific studies measuring the inhibitory concentration (IC50) or other functional effects of this compound on DAT have not been published.

Interactive Data Table: Monoamine Transporter Modulation for this compound

The following table summarizes the available preclinical data.

Transporter TargetInhibition (IC50, nM)Substrate Activity (EC50, nM)
Dopamine Transporter (DAT) No data availableNo data available

Norepinephrine Transporter (NET)

Limited specific data is available regarding the direct interaction of this compound (TMA-4) with the norepinephrine transporter (NET). However, research on structurally related isomers provides some context. For instance, its isomer 3,4,5-Trimethoxyamphetamine (TMA) is reported to be inactive as a norepinephrine reuptake inhibitor, with an EC₅₀ value greater than 100,000 nM. wikipedia.org Similarly, another isomer, 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2), is also described as inactive at monoamine transporters. wikipedia.org Monoamine transporters, including NET, are crucial for regulating neurotransmission by reabsorbing neurotransmitters from the synaptic cleft. nih.gov The function of these transporters is modulated by various factors, including the binding of small molecules. nih.gov While TMA-4 is categorized as an amphetamine with stimulant properties, its specific affinity and functional activity at the NET have not been extensively detailed in the reviewed literature. caymanchem.com

Serotonin Transporter (SERT)

The interaction of this compound (TMA-4) with the serotonin transporter (SERT) is not well-documented in publicly available research. However, studies on its isomers offer some insight. 3,4,5-Trimethoxyamphetamine (TMA) is a very weak serotonin releasing agent, with an EC₅₀ of 16,000 nM, and shows no significant activity as a reuptake inhibitor. wikipedia.org In contrast, its close relative mescaline shows no affinity for SERT, with a Kᵢ value exceeding 30,000 nM. wikipedia.org Another isomer, 2,4,5-Trimethoxyamphetamine (TMA-2), is also reported to be inactive at monoamine transporters, which would include SERT. wikipedia.org The serotonin transporter is a key protein in the regulation of serotonin levels in the brain. nih.gov

Neurochemical Mechanisms of Action in In Vitro Systems and Preclinical Models

Elucidation of Neurotransmitter Release Mechanisms

The precise mechanisms by which this compound (TMA-4) may induce neurotransmitter release have not been a specific focus of the available preclinical research. For comparison, the isomer 3,4,5-Trimethoxyamphetamine (TMA) is characterized as a very low-potency serotonin releasing agent. wikipedia.org In vivo studies in rodents with TMA did not show an increase in brain serotonin or dopamine levels. wikipedia.org The process of neurotransmitter release can be mediated by vesicular monoamine transporters (VMATs), which sequester monoamines into vesicles for subsequent release. nih.govresearchgate.net However, no direct studies linking TMA-4 to VMAT-mediated release have been found.

Characterization of Intracellular Signaling Cascades

There is a notable lack of specific research characterizing the intracellular signaling cascades activated by this compound (TMA-4). The hallucinogenic and psychotomimetic properties attributed to this compound suggest a likely interaction with receptor systems that trigger downstream signaling events. caymanchem.com For many psychedelic compounds, such as the related 2,4,5-Trimethoxyamphetamine (TMA-2), the primary mechanism is thought to involve agonism at serotonin 5-HT₂ₐ receptors. nih.gov Activation of these receptors typically initiates a cascade of intracellular events, but specific data for TMA-4 is not available.

Compound Data Tables

Table 1: Interaction of Trimethoxyamphetamine Isomers with Monoamine Transporters

CompoundTransporterActivityValue (nM)
3,4,5-Trimethoxyamphetamine (TMA)NETReuptake Inhibition (EC₅₀)>100,000 wikipedia.org
3,4,5-Trimethoxyamphetamine (TMA)SERTRelease (EC₅₀)16,000 wikipedia.org
2,4,5-Trimethoxyamphetamine (TMA-2)Monoamine TransportersInactiveN/A wikipedia.org
MescalineSERTAffinity (Kᵢ)>30,000 wikipedia.org

Metabolic Pathways and Biotransformation Research of 2,3,5 Trimethoxyamphetamine

In Vivo Metabolic Profiles in Animal Models

There is no available research detailing the in vivo metabolic profile of 2,3,5-Trimethoxyamphetamine in any animal models.

Phase I Biotransformations (e.g., Oxidative Deamination, O-Demethylation)

Specific information regarding the Phase I biotransformation of this compound through processes such as oxidative deamination or O-demethylation has not been documented in scientific studies.

Phase II Biotransformations (e.g., Glucuronidation, Sulfation)

There are no published findings on the Phase II biotransformation of this compound metabolites, including conjugation with glucuronic acid or sulfate.

Identification and Structural Characterization of Metabolites

No metabolites of this compound have been identified or structurally characterized in the existing literature.

Investigation of Cytochrome P450 Isoenzymes in Xenobiotic Metabolism

The specific cytochrome P450 isoenzymes involved in the metabolism of this compound have not been investigated or reported. While CYP enzymes are known to be crucial in the metabolism of many xenobiotics, their specific role in the biotransformation of this compound is unknown. nih.govnih.gov

Structure Activity Relationship Sar Studies of Trimethoxyamphetamine Derivatives

Comparative Analysis of Positional Isomers and Pharmacological Potency

The positioning of the three methoxy (B1213986) groups on the phenyl ring of the amphetamine structure is a critical determinant of pharmacological activity. There are six possible positional isomers of trimethoxyamphetamine, and their potencies can vary significantly. cfsre.org For instance, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2) is notably more potent than its isomer 3,4,5-trimethoxyamphetamine (TMA). wikipedia.orgwikipedia.orgdrugsandalcohol.ie While TMA is reported to be active at doses of 100 to 250 mg, TMA-2 is active at a much lower range of 20 to 40 mg. wikipedia.orgwikipedia.org This difference in potency highlights the importance of the 2,4,5-substitution pattern for hallucinogenic activity. drugsandalcohol.ie

Another well-studied isomer, 3,4,5-trimethoxyamphetamine (TMA), is the alpha-methylated analog of mescaline and is also known as α-methylmescaline. wikipedia.orgontosight.ai Despite its structural similarity to the potent hallucinogen mescaline, TMA is considerably less potent. wikipedia.orgwikipedia.org This suggests that the addition of the alpha-methyl group does not uniformly enhance potency across all phenethylamine (B48288) derivatives.

The table below provides a comparative overview of the pharmacological potencies of different TMA isomers.

CompoundSubstitution PatternReported Active DoseDuration of Action
TMA 3,4,5-trimethoxy100-250 mg6-8 hours
TMA-2 2,4,5-trimethoxy20-40 mg8-12 hours

This table is for informational purposes only and is based on available scientific literature. It is not a guide for administration.

Influence of Aromatic Ring Substituents on Receptor Affinity and Efficacy

The nature and position of substituents on the aromatic ring of trimethoxyamphetamine derivatives profoundly influence their interaction with various receptors, particularly serotonin (B10506) receptors which are key to their psychoactive effects.

Studies on a range of substituted amphetamines have shown that modifications to the aromatic ring can alter receptor affinity and efficacy. nih.govmdpi.com For example, the addition of a para-chloro substituent to the amphetamine structure tends to increase efficacy. nih.gov In the case of trimethoxyamphetamines, the specific arrangement of the methoxy groups is crucial for binding to serotonin 5-HT2A receptors, which are believed to mediate the hallucinogenic effects of these compounds. frontiersin.orgnih.govcaymanchem.com

Research has shown that both phenethylamine and amphetamine derivatives with a 2,5-dimethoxy substitution pattern bind with moderate to high affinity to the 5-HT2A receptor. frontiersin.orgnih.gov Extending the 4-alkoxy group in these compounds generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that the size and lipophilicity of the substituent at the 4-position can significantly impact receptor interaction. frontiersin.orgnih.gov

Furthermore, the introduction of other substituents can modulate activity. For instance, replacing the 4-methoxy group of TMA-2 with a more lipophilic 4-methyl group to form DOM (2,5-dimethoxy-4-methylamphetamine) results in a compound that is about 10 times more potent than TMA-2. wikipedia.org This underscores the significant role that even subtle changes to the aromatic ring substituents can play in the pharmacological profile of these compounds.

Stereochemical Aspects of Pharmacological Activity

Amphetamine and its derivatives, including the trimethoxyamphetamines, possess a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain. wikipedia.orgwikipedia.org This results in the existence of two enantiomers, (R)- and (S)-isomers, which can exhibit different pharmacological properties. nih.govnih.gov In many cases, one enantiomer is significantly more potent or has a different pharmacological profile than the other. nih.gov

For amphetamine itself, the (S)-enantiomer (dextroamphetamine) is known to be more potent as a central nervous system stimulant than the (R)-enantiomer. wikipedia.org While specific data on the individual enantiomers of 2,3,5-trimethoxyamphetamine is limited in the readily available literature, it is a well-established principle in pharmacology that the stereochemistry of a molecule is a critical factor in its interaction with chiral biological targets like receptors. nih.gov The three-dimensional arrangement of the atoms in each enantiomer can lead to different binding affinities and efficacies at receptor sites. nih.gov

Effects of Alpha-Methylation on In Vivo and In Vitro Activity

The presence of a methyl group at the alpha-position of the phenethylamine side chain is a defining feature of amphetamines and has significant pharmacological consequences. wikipedia.orgpharmacompass.com This alpha-methylation generally increases the resistance of the molecule to metabolism by monoamine oxidase (MAO), an enzyme that breaks down phenethylamines. wikipedia.org This increased metabolic stability often leads to a longer duration of action and enhanced in vivo potency compared to the corresponding non-alpha-methylated phenethylamine. nih.gov

For example, 3,4,5-trimethoxyamphetamine (TMA) is the alpha-methylated analog of mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org While TMA is only about twice as potent as mescaline in humans, this still represents an increase in potency that can be attributed, at least in part, to the presence of the alpha-methyl group. wikipedia.org

Analytical Methodologies for the Characterization and Quantification of 2,3,5 Trimethoxyamphetamine in Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of 2,3,5-TMA, providing the necessary separation from other isomers and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of trimethoxyamphetamine isomers. It offers excellent chromatographic separation and provides structural information through mass spectral data. The six aromatic positional isomers of trimethoxyamphetamine (TMA), including 2,3,5-TMA, can be baseline-separated using capillary columns such as DB-5ms. While the mass spectra of the underivatized TMA isomers can be similar, derivatization with agents like trifluoroacetyl (TFA) anhydride (B1165640) significantly enhances the differences in their mass spectra, allowing for unequivocal identification. The mass spectrum of 2,3,5-TMA in the NIST database shows a top peak at m/z 182, a second-highest at m/z 167, and a third-highest at m/z 44. nih.gov

For the analysis of the related isomer, 2,4,5-TMA, a systematic toxicological analysis procedure using full-scan GC-MS has been developed. nih.gov This method involves acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation. nih.gov Such procedures are often necessary to detect metabolites in biological samples like urine. nih.gov

Table 1: GC-MS Parameters for Trimethoxyamphetamine Isomer Analysis

Parameter Value Reference
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) cfsre.org
DB-5ms (30 m x 0.32 mm i.d.)
Carrier Gas Helium cfsre.org
Injection Port Temp. 265 °C cfsre.org
Transfer Line Temp. 300 °C cfsre.org
MS Scan Range 40-550 m/z cfsre.org
Derivatization Trifluoroacetyl (TFA)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high sensitivity and selectivity for the analysis of 2,3,5-TMA and its isomers in complex matrices such as urine and blood. cfsre.orgnih.gov These methods are particularly valuable for quantifying low concentrations of the analyte.

A sensitive LC-MS method has been developed for the quantification of trimethoxyamphetamines in human urine. nih.gov This method utilizes a reversed-phase C18 column and electrospray ionization in the positive mode. nih.govresearchgate.net The linear range for quantification is typically between 10 and 200 ng/mL, with low limits of detection and quantification. nih.govresearchgate.net For the analysis of multiple illicit phenethylamines, including 3,4,5-TMA, in amniotic fluid, an LC-MS/MS method has been validated, demonstrating the versatility of this technique for various biological samples. nih.gov

LC-QTOF-MS has been used for the qualitative identification of trimethoxyamphetamine isomers in drug materials. cfsre.org This technique provides accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte. cfsre.org

Table 2: LC-MS/MS Parameters for Trimethoxyamphetamine Analysis

Parameter Value Reference
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Kinetex C18 (50 × 2.1 mm i.d., 2.6 μm) nih.gov
Mobile Phase A 0.1% formic acid in water or 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0) cfsre.orgnih.gov
Mobile Phase B 0.1% formic acid in acetonitrile nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.govnih.gov
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govcore.ac.uk

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR, UV-VIS)

Spectroscopic techniques are indispensable for the definitive structural elucidation of 2,3,5-TMA, confirming the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of trimethoxyamphetamine isomers. cfsre.org While analytical reports may suggest a particular isomer based on chromatographic and mass spectrometric data, NMR analysis is often required for the unequivocal determination of the methoxy (B1213986) group positions on the phenyl ring. cfsre.org For related compounds, 1H and 13C NMR are used to determine the chemical shifts, which are indicative of the molecular structure. umich.edu

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The ATR-IR spectrum of the related 2,4,5-TMA has been documented and can be used as a reference. nih.gov IR spectroscopy, particularly when coupled with other techniques, can aid in the differentiation of isomers. ru.nl

UV-VIS spectroscopy of the related 2,4,5-TMA shows absorption maxima at 232 and 292 nm, which correspond to electronic transitions within the molecule. caymanchem.com

Advanced Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is critical for removing interferences from complex biological matrices and for concentrating the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of trimethoxyamphetamines from urine and other biological fluids. nih.govresearchgate.net C18 cartridges are commonly employed for the extraction of these compounds from urine samples. nih.govresearchgate.net Automated SPE systems have also been developed to improve the precision, accuracy, and throughput of sample processing for related compounds. nih.gov HybridSPE, a newer technique, has shown improved recovery for amphetamines in complex matrices like dyed hair. nih.govmdpi.com

Liquid-Liquid Extraction (LLE) is another common method for sample preparation. nih.govcfsre.org This technique involves the partitioning of the analyte between two immiscible liquid phases to separate it from matrix components. mdpi.com LLE is often used in the systematic toxicological analysis of amphetamine derivatives. nih.gov The selection of an appropriate solvent system is crucial for achieving high extraction efficiency. nih.gov

Table 3: Sample Preparation Techniques for Trimethoxyamphetamine Analysis

Technique Matrix Key Features Reference
Solid-Phase Extraction (SPE) Urine, Plasma Uses C18 or cation exchange cartridges for cleanup and concentration. nih.govresearchgate.netnih.gov
Liquid-Liquid Extraction (LLE) Whole Blood, Urine, Drug Material Effective for separating analytes from complex matrices; solvent selection is critical. nih.govcfsre.orgnih.gov
HybridSPE Hair Improves recovery by removing phospholipids (B1166683) and other matrix interferences. nih.govmdpi.com

Table 4: List of Compounds

Compound Name
2,3,5-Trimethoxyamphetamine (2,3,5-TMA)
2,4,5-Trimethoxyamphetamine (B90205) (TMA-2)
3,4,5-Trimethoxyamphetamine (TMA)
Amphetamine
Methamphetamine
Trifluoroacetyl (TFA) anhydride

Computational Chemistry and Molecular Modeling Approaches for 2,3,5 Trimethoxyamphetamine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative value typically indicates a stronger predicted interaction. For the trimethoxyamphetamine series, the position of the methoxy (B1213986) groups critically influences the molecule's conformation and how it fits into the receptor's binding site.

While experimental data for 2,3,5-TMA is scarce, data for its isomers highlight the dramatic effect of methoxy group placement on receptor affinity. For instance, 2,4,5-TMA binds to the human 5-HT₂ₐ receptor with a reported affinity (Kᵢ) of 1,300 nM, whereas 3,4,5-TMA is a very low-potency partial agonist with a Kᵢ of >12,000 nM. wikipedia.orgwikipedia.org This suggests that the 2,4,5-substitution pattern allows for a more favorable conformation and set of interactions within the 5-HT₂ₐ binding pocket compared to the 3,4,5-pattern. A docking study of 2,3,5-TMA would be necessary to predict its binding affinity and compare it to its isomers, providing a theoretical basis for its observed pharmacological profile.

Table 1: Experimental Binding Affinities of TMA Isomers at the Human 5-HT₂ₐ Receptor

CompoundKᵢ (nM)Efficacy (Eₘₐₓ)Reference
2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) 1,30084% wikipedia.org
3,4,5-Trimethoxyamphetamine (TMA) >12,00040% wikipedia.org

This table presents experimental data for related isomers to illustrate structure-activity relationships, as specific computational predictions for 2,3,5-TMA are not available.

Docking simulations are instrumental in identifying the specific amino acid residues within the receptor's binding site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For phenethylamine-based ligands at the 5-HT₂ₐ receptor, interactions with residues in transmembrane helices 3, 5, 6, and 7 are often crucial.

In studies of similar ligands, the protonated amine of the amphetamine backbone typically forms a salt bridge with a conserved aspartate residue (Asp155) in transmembrane helix 3. acs.org The methoxy groups and the aromatic ring engage in hydrophobic and van der Waals interactions with surrounding nonpolar residues. Molecular docking studies on different NBOMe isomers (N-benzyl-methoxy-phenethylamines) have shown that the positioning of methoxy groups directly influences which residues they interact with, thereby affecting receptor activation. acs.org A computational study of 2,3,5-TMA would be expected to reveal a unique pattern of interactions with residues in the binding pocket, potentially explaining its distinct pharmacological properties compared to other TMA isomers.

Molecular Dynamics Simulations to Assess Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, allowing researchers to assess its stability and behavior over time. While molecular docking provides a static snapshot, MD simulations can reveal how the ligand and protein move and adjust to each other, offering a more realistic model of the biological system. These simulations can validate docking poses and refine the understanding of binding interactions. nih.govnih.gov

An MD simulation of a 2,3,5-TMA-receptor complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period (nanoseconds to microseconds). Analysis of the simulation trajectory could reveal:

The stability of the initial docking pose.

The persistence of key hydrogen bonds and other interactions.

Conformational changes in the protein induced by the ligand.

The role of water molecules in mediating ligand-receptor interactions.

Such simulations have been used to study the binding of various ligands to GPCRs, confirming that stable interactions with key residues are essential for receptor activation. nih.gov For 2,3,5-TMA, MD simulations would be a critical step to confirm the stability of its predicted binding mode and to understand the dynamic nature of its interaction with its target receptor.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govresearchgate.net These methods can calculate properties like the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For 2,3,5-TMA, DFT calculations could predict its molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. The molecular electrostatic potential map, for example, would highlight regions of negative potential (around the oxygen atoms of the methoxy groups) and positive potential (around the amine group), indicating sites likely to be involved in electrostatic interactions and hydrogen bonding within the receptor. While detailed published DFT studies on 2,3,5-TMA are lacking, basic molecular properties have been computed and are available in databases like PubChem. nih.gov

Table 2: Computed Molecular Properties of 2,3,5-Trimethoxyamphetamine

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃ nih.gov
Molecular Weight 225.28 g/mol nih.gov
XLogP3 1.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 5 nih.gov
Topological Polar Surface Area 53.7 Ų nih.gov

Data sourced from PubChem, based on computational predictions. nih.gov

In Silico Screening and Virtual Drug Design Methodologies

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be either ligand-based, searching for molecules similar to a known active ligand, or structure-based, docking a library of compounds into the target's binding site. nih.gov

While there is no evidence of 2,3,5-TMA being used as a scaffold in a large-scale virtual screening campaign, this methodology is highly relevant for exploring the chemical space around the trimethoxyamphetamine core. For example, a virtual library could be generated by systematically altering the substituents on the aromatic ring or the amphetamine side chain of the 2,3,5-TMA template. This library could then be docked against a model of the 5-HT₂ₐ receptor or other relevant targets to prioritize the synthesis of novel analogs with potentially higher affinity, selectivity, or desired functional activity (e.g., agonist vs. antagonist). nih.govnih.gov This approach accelerates the discovery of new chemical probes and potential therapeutic leads by focusing synthetic efforts on the most promising candidates. researchgate.net

Preclinical Behavioral Research Models Involving 2,3,5 Trimethoxyamphetamine

Discriminative Stimulus Studies in Animal Models

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of psychoactive drugs in animals. In this paradigm, animals are trained to recognize the internal cues produced by a specific drug and differentiate them from a control substance, typically saline. This method is instrumental in classifying new compounds by comparing their subjective effects to those of known drugs.

Despite the application of this model to other isomers of trimethoxyamphetamine, dedicated discriminative stimulus studies involving 2,3,5-TMA are not documented in the available scientific literature. ethernet.edu.et Therefore, no data on its potential to substitute for other psychoactive compounds or its unique discriminative stimulus properties can be provided.

Serotonin (B10506) 5-HT₂A Receptor-Mediated Behavioral Responses (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement considered a reliable behavioral proxy for the activation of the serotonin 5-HT₂A receptor. This response is a well-established assay for screening compounds with potential psychedelic activity.

A thorough review of published research indicates that 2,3,5-Trimethoxyamphetamine has not been specifically evaluated in head-twitch response assays. While its isomer, 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2), is known to induce the HTR, there is no corresponding data for 2,3,5-TMA. This lack of research means that the compound's activity and potency at the 5-HT₂A receptor, as measured by this behavioral model, remain uncharacterized.

Assessment of Locomotor Activity in Animal Models

The assessment of locomotor activity is a fundamental method in behavioral pharmacology to determine the stimulant, depressant, or other modulatory effects of a compound on an animal's spontaneous movement.

Specific studies measuring the impact of this compound on locomotor activity in animal models have not been identified in the scientific literature. One source notes that in early evaluations, doses of up to 80 mg of 2,3,5-TMA produced no discernible central or peripheral effects, which would include changes in motor activity. scribd.com However, formal, quantitative locomotor activity studies have not been published for this specific compound.

Future Directions and Emerging Research Avenues for 2,3,5 Trimethoxyamphetamine

Comprehensive Elucidation of Underexplored Neurochemical Pathways

The primary psychoactive effects of many psychedelic compounds are attributed to their interaction with the serotonin (B10506) 5-HT2A receptor. However, the complete neurochemical profile of 2,3,5-TMA remains largely uncharted. Future research must extend beyond this primary target to create a comprehensive map of its interactions with various receptor systems.

A crucial area for future investigation is the role of TAAR1. While 2,4,5-TMA showed activity at the rat TAAR1, its interaction with the human TAAR1 was not assessed. wikipedia.org Given that gut microbe-derived trimethylamine (B31210) (TMA) is known to interact with host receptors like TAAR5, influencing circadian rhythms and metabolic homeostasis, exploring the interaction of 2,3,5-TMA with the full panel of human TAARs is a promising avenue. biorxiv.orgbiorxiv.org Such research could uncover novel mechanisms of action and potential therapeutic targets.

Furthermore, the metabolism of these compounds presents another layer of complexity and opportunity. Studies on the metabolism of 2,4,5-TMA in rats have shown that it undergoes processes like oxidative deamination and O-demethylation, resulting in various metabolites that may themselves be biologically active. nih.gov A thorough investigation into the metabolic fate of 2,3,5-TMA in human systems is essential for a complete understanding of its effects.

Development of High-Throughput Analytical Techniques for Isomer Differentiation

The ability to distinguish between different isomers of amphetamine-based compounds is critical for both forensic and research purposes. The pharmacological activity of these compounds can vary significantly between stereoisomers. For instance, with methamphetamine, the d-isomer is more pharmacologically active than the l-isomer. sciex.com Therefore, developing rapid and reliable methods for isomer differentiation is a key area for future research.

Current methods for chiral separation include gas chromatography-mass spectrometry (GC-MS), often requiring derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdshs-koeln.de While effective, these methods can be time-consuming. Newer techniques like differential mobility spectrometry (DMS) combined with mass spectrometry offer a faster alternative, reducing analysis time significantly. d-nb.info

Future research should focus on optimizing and validating high-throughput analytical techniques for the specific isomers of 2,3,5-TMA. This includes the development of novel chiral derivatizing agents and the refinement of separation techniques like capillary electrophoresis and chiral liquid chromatography. dshs-koeln.denih.gov The goal is to establish cost-effective and efficient assays that can be readily implemented in various research and analytical settings.

Table of Analytical Techniques for Isomer Differentiation

Technique Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio. High resolution and sensitivity. Often requires derivatization, which can add complexity. nih.govdshs-koeln.de
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on polarity and mass-to-charge ratio. High specificity and sensitivity. nih.govnih.gov Can be time-consuming. d-nb.info
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility. High efficiency and resolution. Requires confirmation by mass spectrometry. dshs-koeln.denih.gov

| Differential Mobility Spectrometry (DMS) | Separation based on ion mobility in an electric field. | Rapid analysis time. d-nb.info | May require chemical derivatization for enantiomeric separation. d-nb.info |

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling has become an indispensable tool in modern drug discovery and pharmacology. nih.gov For 2,3,5-TMA, advanced computational approaches can provide valuable insights into its structure-function relationships, helping to predict its pharmacological activity and guide the synthesis of novel analogs with improved therapeutic profiles.

Ligand-based and structure-based modeling are two primary computational strategies. nih.gov Ligand-based methods utilize the known activity of a series of molecules to build a predictive model, while structure-based methods rely on the three-dimensional structure of the target receptor to simulate ligand binding. The increasing availability of high-resolution crystal structures of G protein-coupled receptors (GPCRs), the class to which the serotonin receptors belong, will greatly enhance the power of structure-based modeling for psychedelics.

Future computational studies on 2,3,5-TMA should focus on:

Molecular Docking: Simulating the binding of 2,3,5-TMA and its isomers to the 5-HT2A receptor and other potential targets to understand the specific molecular interactions that drive its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of 2,3,5-TMA and its analogs with their biological activity. This can help in predicting the potency and efficacy of new, unsynthesized compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the receptor-ligand complex over time to gain a deeper understanding of the conformational changes that lead to receptor activation.

By integrating computational modeling with experimental data, researchers can accelerate the exploration of the chemical space around 2,3,5-TMA and identify new compounds with desirable pharmacological properties.

Exploration of Specific Molecular Interactions in Biological Systems

A deeper understanding of how 2,3,5-TMA interacts with biological systems at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic effects. This involves moving beyond simple receptor binding affinities to investigate the functional consequences of these interactions.

A key area of future research is the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. researchgate.net Investigating whether 2,3,5-TMA exhibits biased agonism at the 5-HT2A receptor could reveal why it might have a different pharmacological profile compared to other psychedelics. This could also open the door to designing new drugs that selectively activate pathways associated with therapeutic effects while avoiding those linked to undesirable side effects. psychiatryonline.org

Future research in this area should employ a range of techniques, including:

In vitro signaling assays: To characterize the downstream signaling pathways activated by 2,3,5-TMA at its target receptors.

Structural biology techniques: Such as X-ray crystallography and cryo-electron microscopy, to visualize the precise interactions between 2,3,5-TMA and its binding sites.

In vivo studies in animal models: To investigate how the specific molecular interactions of 2,3,5-TMA translate into physiological and behavioral effects.

By pursuing these emerging research avenues, the scientific community can unlock the full potential of 2,3,5-Trimethoxyamphetamine and related compounds, paving the way for the development of novel therapeutics for a range of neuropsychiatric conditions.

Table of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound 2,3,5-TMA
2,4,5-Trimethoxyamphetamine (B90205) TMA-2, 2,4,5-TMA
3,4,5-trimethoxyamphetamine TMA-1
5-hydroxytryptamine 5-HT
Amphetamine
Choline
Lysergic acid diethylamide LSD
Mescaline
Methamphetamine
Psilocybin
Trimethylamine TMA

Q & A

Q. What analytical methods are recommended for identifying and differentiating 2,3,5-Trimethoxyamphetamine (TMA-4) from its positional isomers?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Parameters: Splitless injection (1 µL), mass scan range 40–550 m/z, retention time ~4.69–4.70 min .
    • Isomer Differentiation: Use retention time alignment and spectral comparison with reference standards (e.g., Cayman Chemical Batch 0609858-3) .
  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):
    • Key Metrics: High-resolution mass accuracy (e.g., [M+H]+ = 226.1438) and fragmentation patterns to resolve structural ambiguities .
  • Gas Chromatography Solid-Phase Infrared Spectroscopy (GC/IR):
    • Application: Distinguishes isomers via unique IR profiles (e.g., 2,4,5-TMA vs. 3,4,5-TMA) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store in ethanol or inert solvents (e.g., DMSO) at room temperature. Evaporate ethanol under nitrogen before solvent exchange .
  • Handling: No specialized equipment required, but follow standard chemical hygiene (gloves, lab coat, fume hood). No significant fire/explosion hazards reported .
  • Exposure Response:
    • Inhalation: Fresh air supply; seek medical attention if symptomatic.
    • Skin/Eye Contact: Rinse thoroughly with water .

Q. How is this compound metabolized in biological systems?

Methodological Answer:

  • Key Pathways (Based on Rat Studies):
    • Oxidative Deamination: Forms a ketone intermediate, reduced to alcohol metabolites.
    • O-Demethylation: Generates hydroxylated derivatives (e.g., 2-hydroxy-3,5-dimethoxyamphetamine).
    • Conjugation: Metabolites excreted as glucuronides/sulfates .
  • Detection: Use GC-MS after acid hydrolysis and acetylation to isolate metabolites from urine .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized for higher purity?

Methodological Answer:

  • Shulgin’s Protocol (Modified):
    • Claisen Rearrangement: Optimize temperature (150–160°C) and solvent (anhydrous ether) to minimize byproducts.
    • LAH Reduction: Control stoichiometry (1:1 LAH:substrate) to avoid over-reduction.
    • Crystallization: Use HCl-saturated ether for hydrochloride salt precipitation, yielding white needles (mp 118–119°C) .
  • Purity Challenges: Residual oils from incomplete reduction require aqueous basification and extraction (e.g., CH2Cl2) .

Q. How can ambiguities in isomer identification be resolved when analyzing trimethoxyamphetamines?

Methodological Answer:

  • Multi-Technique Approach:
    • GC/IR: Differentiates isomers via methoxy group vibrational modes (e.g., 2,3,5-TMA vs. 2,4,5-TMA) .
    • NMR: Assigns methoxy proton environments (e.g., singlet for symmetric 3,4,5-TMA vs. complex splitting in asymmetric isomers) .
  • Reference Standards: Cross-validate with certified positional isomers (e.g., Cayman Chemical 26492 for 2,3,6-TMA) .

Q. What is the receptor-binding profile and functional selectivity of this compound?

Methodological Answer:

  • Serotonin Receptors (5-HT2A/2C):
    • Activity: Modest agonism (pEC50 = 5.15–5.31 for phosphatidyl inositol release), distinct from monoamine reuptake inhibitors .
    • Functional Selectivity: Preferential activation of β-arrestin pathways over G-protein coupling, measured via in vitro HEK293 cell assays .
  • Antibacterial Binding:
    • Affinity: -6.3 kcal/mol for Helicobacter pylori proteins (e.g., ARG B:50, SER B:53) via molecular docking .

Q. How can conflicting pharmacological data (e.g., hallucinogenic vs. stimulant effects) be reconciled?

Methodological Answer:

  • Data Contradiction Analysis:
    • Subjective Reports: Human trials note hallucinogenic effects at >80 mg (comparable to 50 µg LSD), but no stimulant activity .
    • Receptor Studies: Lack of monoamine transporter interaction (unlike amphetamines) supports pure psychedelic classification .
  • Methodological Adjustments: Use in vivo microdialysis (e.g., rat prefrontal cortex) to measure dopamine/serotonin release dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.